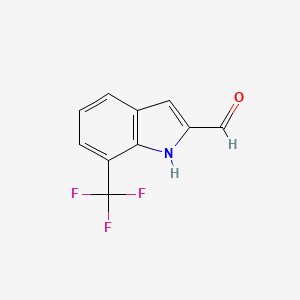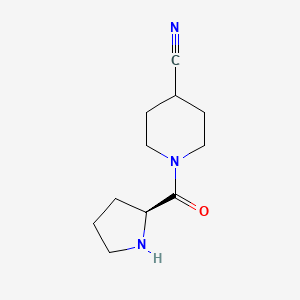![molecular formula C12H10Cl2N2O B13343101 [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C12H10Cl2N2O and a molecular weight of 269.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methanamine group and a dichlorophenoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine typically involves the reaction of 2,3-dichlorophenol with 3-chloromethylpyridine under basic conditions to form the intermediate compound, which is then reacted with ammonia or an amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is used to study the effects of chemical modifications on biological activity. It is often employed in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways and receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [6-(2,4-Dichlorophenoxy)pyridin-3-yl]methanamine
- [6-(2,5-Dichlorophenoxy)pyridin-3-yl]methanamine
- [6-(2,6-Dichlorophenoxy)pyridin-3-yl]methanamine
Comparison: Compared to these similar compounds, [6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine exhibits unique properties due to the specific positioning of the dichlorophenoxy group. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct and valuable for certain applications.
Properties
Molecular Formula |
C12H10Cl2N2O |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
[6-(2,3-dichlorophenoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-2-1-3-10(12(9)14)17-11-5-4-8(6-15)7-16-11/h1-5,7H,6,15H2 |
InChI Key |
RMAYRKSZIPLOID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=NC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)
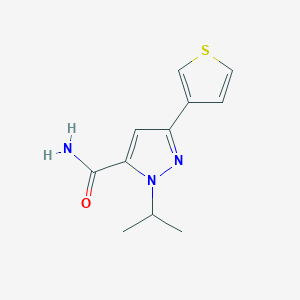
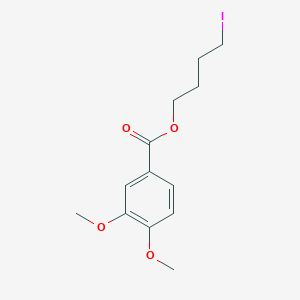
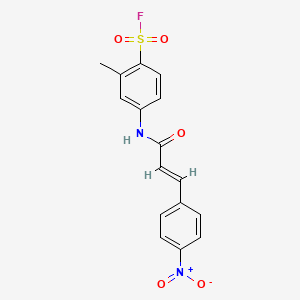

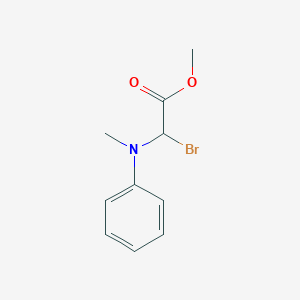
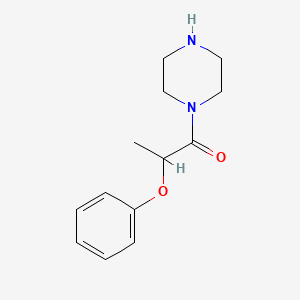
![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)


![N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)
